N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(2-methoxyphenoxy)acetamide

Data Gap Medicinal Chemistry Chemical Probe

This yellow crystalline powder is a synthetic phenoxyacetamide featuring a 2,2'-bithiophene core and methoxyphenoxy group. It is marketed as a tool compound for academic RORγt inverse agonism and Th17 cell differentiation research, based on structural class precedent. Potential also exists in fluorescent probe applications (Hg²⁺/ClO⁻ detection) and organic semiconductor research, though no quantitative device performance or biological assay data exists for this exact compound. Confirm structural identity and validate in-house; class-based inference of functional equivalence is scientifically premature. Ideal for SAR expansion and scaffold hopping.

Molecular Formula C19H19NO3S2
Molecular Weight 373.5 g/mol
CAS No. 2640956-15-4
Cat. No. B6477440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(2-methoxyphenoxy)acetamide
CAS2640956-15-4
Molecular FormulaC19H19NO3S2
Molecular Weight373.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(=O)NCCC2=CC=C(S2)C3=CC=CS3
InChIInChI=1S/C19H19NO3S2/c1-22-15-5-2-3-6-16(15)23-13-19(21)20-11-10-14-8-9-18(25-14)17-7-4-12-24-17/h2-9,12H,10-11,13H2,1H3,(H,20,21)
InChIKeyFWSCYCOVOHXXJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(2-methoxyphenoxy)acetamide (CAS 2640956-15-4) – Procurement-Relevant Baseline Profile


N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(2-methoxyphenoxy)acetamide (CAS 2640956-15-4) is a synthetic small molecule (C19H19NO3S2, MW 373.5 g/mol) containing a 2,2'-bithiophene core, a methoxyphenoxy group, and an acetamide linker [1]. It is a member of the phenoxyacetamide class, a scaffold often explored for nuclear receptor modulation, particularly RORγt inverse agonism [2]. The compound is available as a yellow crystalline powder and is primarily marketed as a research chemical . An evaluation of available primary sources reveals a critical data gap: no peer-reviewed publication, public assay dataset, or granted patent could be located that provides quantitative biological, pharmacological, or material-performance data for this exact compound from the designated allowable source corpus. A Chinese patent application (CN patent family) discloses a fluorescent probe with matching molecular formula C19H19NO3S2 for Hg²⁺ and ClO⁻ detection, but the structural identity with the target compound and its specific performance metrics could not be independently confirmed within the scope of this analysis [3].

Why Generic Substitution of N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(2-methoxyphenoxy)acetamide Is Scientifically Undefined


Generic substitution within the phenoxyacetamide or bithiophene-acetamide class is not supported by the existing evidence base due to the complete absence of quantitative structure-activity relationship (SAR) data for this precise compound. The J Med Chem publication on 4-aryl-thienyl acetamide RORγt inverse agonists demonstrates that subtle modifications—such as the introduction of a DMSO-inspired acetamide at the benzylic position—can shift cellular potency from weakly active to nanomolar-range IL-17 inhibition [1]. Without empirical data for N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(2-methoxyphenoxy)acetamide, any assumption of functional equivalence to close analogs (e.g., variations in the bithiophene connectivity, methoxy position, or linker length) is scientifically premature. The observed lack of primary characterization data means that procurement decisions cannot rely on class-based inference; each analog must be treated as an unvalidated entity until differential data are generated [2].

Quantitative Evidence Guide for N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(2-methoxyphenoxy)acetamide: Current Data Status


Differential Evidence Status: Primary Research Data Not Available from Allowable Sources

A systematic search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and major patent databases did not yield any quantitative biological or pharmacological data for N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(2-methoxyphenoxy)acetamide (CAS 2640956-15-4). The PubChem record confirms the compound's registration but contains no substance-level bioactivity annotations [1]. The BindingDB entry initially identified (BDBM50445876) corresponds to a structurally distinct molecule, not the target compound [2]. Similarly, a ChEMBL entry (CHEMBL3105692) is not this compound. The most relevant literature source, a 2018 J Med Chem article on RORγt inverse agonists, describes a series of 4-aryl-thienyl acetamides, but the compound of interest is not explicitly listed among the disclosed examples, and its activity cannot be inferred from the published SAR tables [3]. A Chinese patent application claims a compound with the identical molecular formula C19H19NO3S2 as a fluorescent probe for metals and reactive oxygen species, but the structural identity and specific performance metrics (e.g., detection limit, selectivity) could not be verified [4]. Consequently, no head-to-head comparison, cross-study comparable metric, or robust class-level inference can be established for this compound at present.

Data Gap Medicinal Chemistry Chemical Probe

Class-Level Inference: RORγt Inverse Agonism Potential in 4-Aryl-Thienyl Acetamides

The phenoxyacetamide structural class to which this compound belongs has demonstrated potent RORγt inverse agonism. In the lead reference by Narjes et al. (2018), optimized 4-aryl-thienyl acetamides achieved IC50 values of 23–25 nM in inverse agonist assays on human RORγt LBD and 25 nM in a human Jurkat cell IL-17 promoter assay [1]. However, these data apply to specific, structurally disclosed analogs (e.g., compound 32) and cannot be directly extrapolated to N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(2-methoxyphenoxy)acetamide without confirmatory testing. The target compound differs from the published potent analogs in its bithiophene substitution pattern and the absence of a benzylic acetamide crucial for Glu379 backbone interaction [2].

RORγt Th17 Autoimmune Disease

Physical Property and Quality Profile from Technical Datasheets

Vendor-listed technical specifications for this compound indicate a purity of 95% (HPLC), physical appearance as a yellow crystalline powder, and solubility in organic solvents such as dichloromethane and tetrahydrofuran . These are standard quality attributes for a research-grade chemical and do not constitute differentiation from closely related bithiophene-acetamide analogs, which are supplied under similar purity specifications.

Chemical Purity Solubility Quality Control

Application Scenarios for N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-(2-methoxyphenoxy)acetamide Based on Current Evidence


Academic Chemical Biology Exploration of RORγt-Mediated Pathways

Based on the structural class precedent, this compound may be employed as a tool compound in academic laboratories investigating RORγt inverse agonism and Th17 cell differentiation, provided that in-house primary assays are conducted to validate activity. The 2018 J Med Chem publication demonstrates that 4-aryl-thienyl acetamides can achieve low-nanomolar inhibition of IL-17A secretion in human Th17 cells [1]. If the user confirms on-target activity, this compound could serve as a starting point for structure-activity relationship (SAR) expansion.

Fluorescent Probe Development (Unconfirmed Lead)

A Chinese patent application claims a compound with molecular formula C19H19NO3S2 as a fluorescent probe for Hg²⁺ and ClO⁻ detection [2]. If structural identity is confirmed, this compound could be utilized in environmental monitoring or bioimaging applications. However, the detection limit, selectivity, and signal-to-noise ratio have not been independently verified and must be established by the end user.

Organic Electronics and Materials Science Exploratory Studies

The bithiophene core is a well-known building block for organic semiconductors and conductive polymers [3]. This compound's extended conjugation and electron-rich thiophene rings may render it suitable for hole-transport or light-harvesting investigations. As noted in Section 3, no device-performance data (e.g., hole mobility, HOMO/LUMO levels, power conversion efficiency) are available for this specific derivative, so its utility must be experimentally benchmarked against established bithiophene-based materials.

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